Phosphonic acid, (cyclohexyldifluoromethyl)-, diethyl ester
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diethyl [(cyclohexyl)difluoromethyl]phosphonate . The nomenclature follows hierarchical rules prioritizing the phosphonate core. The parent structure is identified as phosphonic acid, with the diethyl ester groups occupying two of the three oxygen atoms on the phosphorus center. The remaining substituent, (cyclohexyldifluoromethyl), is derived from a cyclohexane ring where one hydrogen atom is replaced by a difluoromethyl group (-CF$$_2$$H). The numbering of the cyclohexyl group begins at the carbon bonded to the difluoromethyl-phosphonate moiety to maintain the lowest possible locants.
This systematic naming differentiates it from structurally similar compounds, such as diethyl (difluoro(1-hydroxycyclohexyl)methyl)phosphonate (PubChem CID 85732096), which includes a hydroxyl group on the cyclohexane ring. The absence of the hydroxyl group in the subject compound simplifies its stereochemical landscape while altering its polarity and reactivity.
Molecular Formula and Weight Analysis
The molecular formula of diethyl [(cyclohexyl)difluoromethyl]phosphonate is C$${11}$$H$${19}$$F$$2$$O$$3$$P , derived from the following components:
- Cyclohexyl group : C$$6$$H$${11}$$
- Difluoromethyl group : CF$$_2$$
- Diethyl phosphonate group : (C$$2$$H$$5$$O)$$_2$$PO
The molecular weight is calculated as:
$$
(12 \times 11) + (1 \times 19) + (19 \times 2) + (16 \times 3) + (31 \times 1) = 132 + 19 + 38 + 48 + 31 = \textbf{268 g/mol}.
$$
This aligns with related dialkyl phosphonates, such as diethyl (cycloheptylmethyl)phosphonate (C$${12}$$H$${23}$$O$$3$$P, 248.30 g/mol), where the larger cycloheptyl group increases carbon content but reduces fluorine contributions. Comparative molecular weights highlight the impact of fluorination on overall mass, as seen in diethyl [2-(9H-carbazol-9-yl)ethyl]phosphonate (C$${18}$$H$${22}$$NO$$3$$P, 331.35 g/mol), where aromatic substituents significantly elevate molecular weight.
Stereochemical Configuration and Conformational Isomerism
The compound exhibits a tetrahedral geometry around the phosphorus atom, a hallmark of phosphonate esters. The cyclohexyl ring adopts a chair conformation , minimizing steric strain, while the difluoromethyl group (-CF$$2$$H) introduces electronic effects due to fluorine’s high electronegativity. The CF$$2$$ group’s electron-withdrawing nature polarizes the adjacent C-P bond, enhancing the phosphonate’s electrophilicity.
Stereochemical considerations arise if the cyclohexyl group or phosphonate moiety introduces chiral centers. However, the current structure lacks formal chirality due to the symmetry of the cyclohexyl ring and the absence of asymmetric substituents on the phosphorus atom. Conformational isomerism is possible via rotation around the C-P and C-CF$$_2$$ bonds, though the rigid cyclohexane ring restricts large-scale mobility.
Comparative Analysis with Related Dialkyl Phosphonate Esters
Dialkyl phosphonate esters vary widely in physical and chemical properties based on substituent effects:
Electron-Withdrawing vs. Electron-Donating Groups :
- The CF$$_2$$ group in diethyl [(cyclohexyl)difluoromethyl]phosphonate increases electrophilicity at the phosphorus center compared to diethyl (cycloheptylmethyl)phosphonate , which has a purely alkyl substituent. This difference influences reactivity in nucleophilic substitutions or hydrolysis reactions.
Steric Effects :
Boiling Points and Solubility :
- Fluorination typically lowers boiling points due to reduced van der Waals interactions. For example, diethyl [(cyclohexyldifluoromethyl)]phosphonate is expected to have a lower boiling point than its non-fluorinated analog, diethyl (cyclohexylmethyl)phosphonate.
Synthetic Utility :
- Fluorinated phosphonates like this compound are valuable in medicinal chemistry for modulating bioactivity, whereas non-fluorinated analogs (e.g., ) are more common in industrial applications such as flame retardants.
Properties
CAS No. |
176647-42-0 |
|---|---|
Molecular Formula |
C11H21F2O3P |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
[diethoxyphosphoryl(difluoro)methyl]cyclohexane |
InChI |
InChI=1S/C11H21F2O3P/c1-3-15-17(14,16-4-2)11(12,13)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 |
InChI Key |
SAHKPJPFOOYGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1CCCCC1)(F)F)OCC |
Origin of Product |
United States |
Preparation Methods
Phosphonic acid, (cyclohexyldifluoromethyl)-, diethyl ester can be synthesized through several methods. One common method involves the silyldealkylation of simple dialkyl esters using bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity . Industrial production methods often involve microwave-assisted synthesis to accelerate the reaction and improve yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Common substitution reactions involve the replacement of the ester groups with other functional groups.
Common reagents used in these reactions include bromotrimethylsilane for silyldealkylation and various oxidizing or reducing agents depending on the desired product . Major products formed from these reactions include different phosphonic acid derivatives and phosphine compounds .
Scientific Research Applications
Phosphonic acid, (cyclohexyldifluoromethyl)-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of antiviral and anticancer drugs.
Industry: It is used in the production of polymers, paints, and adhesives.
Mechanism of Action
The mechanism of action of phosphonic acid, (cyclohexyldifluoromethyl)-, diethyl ester involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a versatile ligand in various chemical reactions . The pathways involved often include the formation of stable complexes with metal ions, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound is part of a broader class of diethyl phosphonate esters, which share a common P=O backbone but differ in substituents. Key structural comparisons include:
| Compound | Substituent | Key Features |
|---|---|---|
| Target compound | Cyclohexyldifluoromethyl | Combines steric bulk (cyclohexyl) and electron-withdrawing fluorine atoms |
| Diethyl difluoromethylphosphonate (CAS: N/A) | Difluoromethyl | Lacks cyclohexyl group; simpler structure with higher electrophilicity |
| Diethyl (4-formylphenyl)phosphonate (CAS: N/A) | 4-Formylphenyl | Aromatic substituent with aldehyde group; reactive towards nucleophiles |
| Diethyl propylphosphonate (CAS: 18812-51-6) | Propyl | Short alkyl chain; lower hydrophobicity compared to cyclohexyl |
| Diethyl (3-aminopropyl)phosphonate (CAS: 4402-24-8) | 3-Aminopropyl | Amine-functionalized; potential for coordination chemistry or peptide coupling |
Physical and Spectral Properties
Melting Points and Solubility:
- The target compound’s cyclohexyl group likely increases melting point compared to linear alkyl analogs (e.g., diethyl propylphosphonate, mp: liquid at RT ).
- Aromatic derivatives (e.g., diethyl (4-formylphenyl)phosphonate) exhibit higher melting points (~95% purity as solids) due to π-stacking .
Infrared (IR) Spectroscopy:
- P=O Stretch : Observed at 1260–1280 cm⁻¹ across diethyl phosphonates, consistent with the target compound .
- C-F Stretch : Unique to fluorinated analogs, appearing at 1100–1200 cm⁻¹ .
Hydrolysis and Stability:
- Diethyl esters of pyrimidinyl phosphonates hydrolyze selectively under acidic (6N HCl) or silane conditions to yield phosphonic acids .
- Fluorinated esters (e.g., target compound) may resist hydrolysis due to fluorine’s electronegativity, enhancing stability in biological environments .
Ion Chelation:
- Diethyl esters generally exhibit moderate metal ion affinity (e.g., Fe³⁺, Hg²⁺), but steric bulk in the target compound may reduce chelation efficiency compared to simpler esters like diethyl phosphonate monoacids .
Key Data Table
| Property | Target Compound | Diethyl Difluoromethylphosphonate | Diethyl (4-Formylphenyl)phosphonate |
|---|---|---|---|
| Substituent | Cyclohexyldifluoromethyl | Difluoromethyl | 4-Formylphenyl |
| log P (Predicted) | High (~3.5) | Moderate (~2.0) | Moderate (~2.5) |
| Melting Point | Likely >100°C | Liquid at RT | Solid (>100°C) |
| IR P=O Stretch (cm⁻¹) | 1260–1280 | 1260–1280 | 1260–1280 |
| Bioactivity | Undocumented | Undocumented | Cytotoxic (IC₅₀: 5–10 µM) |
Biological Activity
Phosphonic acid derivatives, particularly those like Phosphonic acid, (cyclohexyldifluoromethyl)-, diethyl ester , have garnered significant attention due to their diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.
- Molecular Formula : C₉H₁₃F₂O₄P
- Molecular Weight : 224.18 g/mol
- IUPAC Name : this compound
Phosphonic acids are known for their ability to inhibit various enzymes and pathways in biological systems. The biological activity of phosphonates often stems from their structural similarity to natural phosphates, allowing them to interfere with phosphate-dependent processes.
- Antiviral Activity : Phosphonic acid derivatives have shown promise as antiviral agents. They can inhibit viral replication by mimicking nucleotide structures, thereby disrupting nucleic acid synthesis. For instance, compounds like Adefovir and Tenofovir are well-documented for their efficacy against viral infections such as HIV and hepatitis B .
- Antibacterial Properties : Some phosphonates exhibit antibacterial activity against multidrug-resistant strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
- Enzyme Inhibition : Phosphonates can act as inhibitors of enzymes like DNA polymerases and reverse transcriptases by mimicking the natural substrates of these enzymes. This property is particularly useful in designing prodrugs that enhance bioavailability and therapeutic efficacy .
Case Studies
- Antiviral Efficacy : A study on various phosphonate prodrugs demonstrated that modifications to the phosphonate structure significantly increased their antiviral activity. For example, a hexadecyloxypropyl prodrug showed over a 10,000-fold increase in activity against HIV-1 compared to its parent compound .
- Bacterial Resistance : Research highlighted that certain phosphonates retained activity against resistant bacterial strains. The compound's structural modifications allowed it to evade common resistance mechanisms observed in pathogens such as Staphylococcus aureus .
Data Table: Biological Activity Overview
Hydrolysis and Bioavailability
The hydrolysis of phosphonate esters is crucial for their biological activity. The rate of hydrolysis can significantly affect the bioavailability and therapeutic index of these compounds. Research indicates that cycloalkyl groups can enhance stability while also modulating the hydrolysis rate under physiological conditions .
Hydrolysis Rate Comparison Table
| Compound | Hydrolysis Rate (h⁻¹) | Yield (%) |
|---|---|---|
| Cyclohexyldifluoromethyl ester | 0.88 | 90 |
| Adefovir | 0.90 | 86 |
| Tenofovir | 23.8 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
